molecular formula C21H20N2O5 B7431050 methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate

methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate

Cat. No. B7431050
M. Wt: 380.4 g/mol
InChI Key: IYIROZPUCSGNRK-UHFFFAOYSA-N
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Description

Methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate, also known as MI2, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. MI2 is a potent inhibitor of the transcription factor MYC, which is known to play a critical role in the development and progression of many types of cancer.

Mechanism of Action

Methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate works by binding to the MYC protein and preventing its interaction with its co-activator, MAX. This prevents MYC from binding to DNA and activating the expression of genes involved in cell growth and proliferation. Inhibition of MYC by methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer.
Biochemical and Physiological Effects:
methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate has been shown to have a significant impact on the biochemical and physiological processes involved in cancer development and progression. Inhibition of MYC by methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer. Additionally, methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate is its potent and selective inhibition of MYC, which makes it an attractive candidate for cancer therapy. However, methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments. Additionally, methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans remains to be determined.

Future Directions

There are several potential directions for future research on methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate. One area of focus could be on improving the solubility of methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate in aqueous solutions, which would make it easier to work with in laboratory experiments. Additionally, further preclinical studies could be conducted to better understand the safety and efficacy of methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate in animal models of cancer. Finally, clinical trials could be conducted to determine the safety and efficacy of methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate in humans, which would be a critical step towards its potential use as a cancer therapy.

Synthesis Methods

The synthesis of methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate involves several steps, including the condensation of 4-methoxyphenylacetic acid with ethyl acetoacetate to form 4-(4-methoxyphenyl)-4-oxobutanoyl ethyl ester. This intermediate is then converted to the corresponding amide using methylamine, followed by cyclization to form the indole ring. Finally, the methyl ester is hydrolyzed to form the desired product, methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate.

Scientific Research Applications

Methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications in cancer treatment. MYC is a transcription factor that plays a critical role in regulating cell growth and proliferation, and is frequently overexpressed in many types of cancer. Inhibition of MYC has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer.

properties

IUPAC Name

methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-27-16-6-3-13(4-7-16)19(24)9-10-20(25)22-15-5-8-17-14(11-15)12-18(23-17)21(26)28-2/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIROZPUCSGNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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